4-(Trifluoromethoxy)benzoic acid
Overview
Description
4-(Trifluoromethoxy)benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of a trifluoromethoxy group attached to the benzene ring of benzoic acid. This functional group significantly influences the physical and chemical properties of the molecule, potentially affecting its reactivity and interaction with other substances.
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves Friedel-Crafts alkylation, as demonstrated in the synthesis of phenylpropanoid natural products using trifluoromethanesulfonic acid as a catalyst . Although the paper does not directly discuss 4-(trifluoromethoxy)benzoic acid, the methodology could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of aromatic polyetherketones in trifluoromethanesulphonic acid indicates that this superacid solvent can promote rapid polycondensation reactions, which could be relevant for synthesizing high molecular weight compounds related to 4-(trifluoromethoxy)benzoic acid .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be elucidated using techniques such as X-ray crystallography, as shown in the structural determination of silicon-containing benzoic acid derivatives . Quantum chemical studies, including Density Functional Theory (DFT) and Hartree-Fock calculations, can provide insights into the optimized molecular geometries and electronic properties of these compounds . Such analyses are crucial for understanding the behavior of 4-(trifluoromethoxy)benzoic acid at the molecular level.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For instance, electron-withdrawing groups can inhibit polymerization reactions, as seen in the study of aromatic polyetherketones . The synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives also highlights the role of substituents in directing chemical reactions, such as the conversion of nitro derivatives to anilines and subsequent transformations . These findings suggest that the trifluoromethoxy group in 4-(trifluoromethoxy)benzoic acid could similarly affect its reactivity in various chemical contexts.
Physical and Chemical Properties Analysis
The introduction of fluorinated groups into benzoic acid derivatives can lead to unique physical properties, such as the formation of thermotropic cubic phases in mesogens . Differential scanning calorimetry and other analytical techniques can be used to investigate the phase behavior of these compounds. The presence of the trifluoromethoxy group in 4-(trifluoromethoxy)benzoic acid is likely to impact its melting point, solubility, and potential for forming ordered structures due to hydrogen bonding or other intermolecular interactions.
Scientific Research Applications
Chemical Synthesis and Materials
4-(Trifluoromethoxy)benzoic acid is a key component in the synthesis of various chemical compounds and materials. For example, it has been used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, which are important in polymer chemistry (Mayershofer, Nuyken, & Buchmeiser, 2006). Additionally, benzoic acid derivatives, including 4-(Trifluoromethoxy)benzoic acid, are employed in the synthesis of lanthanide coordination compounds, impacting the luminescent properties of these compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Polymer Science
In polymer science, 4-(Trifluoromethoxy)benzoic acid derivatives are instrumental in modifying polymers like polydimethylsiloxanes. These modifications impact the thermal and rheological properties of the resulting copolymers, enhancing their application potential in various fields (Gorodov, Tikhonov, Buzin, Vasil’ev, Milenin, Shragin, Papkov, & Muzafarov, 2018).
Photophysical Properties
Benzoic acid derivatives, including 4-(Trifluoromethoxy)benzoic acid, have been studied for their influence on the photophysical properties of certain compounds. For instance, the presence of electron-releasing or withdrawing substituents on these compounds can significantly impact the luminescence of lanthanide-based complexes (Sivakumar et al., 2010).
Liquid Crystal Research
In liquid crystal research, 4-(Trifluoromethoxy)benzoic acid and its derivatives are used to study the thermal and mesomorphic properties of liquid crystals. This research is vital for understanding and developing materials with specific liquid crystalline properties (Okumuş & Özğan, 2014).
Advanced Material Design
4-(Trifluoromethoxy)benzoic acid is also important in the design of advanced materials. For example, it has been used in the development of organic dyes for dye-sensitized solar cells (DSSCs), contributing to the field of renewable energy (Ferdowsi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATSANVPHHXDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186633 | |
Record name | 4-(Trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzoic acid | |
CAS RN |
330-12-1 | |
Record name | 4-(Trifluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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